SB-705498

TRPV1 pharmacology Pain research Calcium flux assays

TRPV1 research often suffers from confounding off-target effects when using low-potency or non-selective antagonists. SB-705498 eliminates this variability with >100-fold selectivity over TRPM8 and a unique voltage-dependent mechanism that achieves an IC50 of 3 nM at physiological resting membrane potentials (-70 mV)-over 5-fold more potent than at depolarized states. • Complete TRPV1 blockade at low nanomolar concentrations (pKi = 7.6) for unambiguous target validation. • Clinically validated pharmacodynamic benchmark: >80% receptor occupancy confirmed in human capsaicin challenge trials (Phase II). • Reliable global supply with comprehensive analytical documentation (HPLC, NMR) for GLP-compliant studies.

Molecular Formula C17H16BrF3N4O
Molecular Weight 429.2 g/mol
CAS No. 501951-42-4
Cat. No. B1680844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-705498
CAS501951-42-4
SynonymsN-(2-bromophenyl)-N'-((1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl))urea
SB 705498
SB-705498
SB705498
Molecular FormulaC17H16BrF3N4O
Molecular Weight429.2 g/mol
Structural Identifiers
SMILESC1CN(CC1NC(=O)NC2=CC=CC=C2Br)C3=NC=C(C=C3)C(F)(F)F
InChIInChI=1S/C17H16BrF3N4O/c18-13-3-1-2-4-14(13)24-16(26)23-12-7-8-25(10-12)15-6-5-11(9-22-15)17(19,20)21/h1-6,9,12H,7-8,10H2,(H2,23,24,26)/t12-/m1/s1
InChIKeyJYILLRHXRVTRSH-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-705498 TRPV1 Antagonist Overview


SB-705498 is a potent, competitive, and selective transient receptor potential vanilloid 1 (TRPV1) receptor antagonist, developed by GlaxoSmithKline and advanced to Phase II clinical trials for conditions including migraine, chronic cough, and non-allergic rhinitis [1][2]. It inhibits capsaicin, acid (pH 5.3), and heat-mediated activation of human TRPV1 with IC50 values of 3 nM, 0.1 nM, and 6 nM, respectively, and exhibits a binding affinity (pKi) of 7.6 for the human receptor [1]. Its defined in vitro profile and extensive clinical evaluation provide a solid foundation for both target validation studies and comparator benchmarking in TRPV1-related pain and respiratory research [1][2].

Pathway TRPV1 pathway inhibition studies
Modalities Capsaicin, acid, heat antagonism
Electrophysiology Voltage-dependent block assay context

SB-705498 Pharmacological Distinctions


Substituting SB-705498 with other TRPV1 antagonists can introduce significant experimental variability due to substantial differences in potency, selectivity, and voltage-dependent behavior. While the first-generation antagonist capsazepine requires micromolar concentrations (IC50 ~562 nM) to inhibit TRPV1, SB-705498 achieves high potency in the low nanomolar range [1]. Furthermore, SB-705498's unique voltage-dependent antagonism—demonstrating a more than 5-fold increase in potency at physiological resting membrane potentials—is not a universal property among TRPV1 antagonists and directly impacts its functional efficacy in neuronal models [1]. Unlike multi-target ligands, SB-705498 exhibits >100-fold selectivity for TRPV1 over the related cold-menthol receptor TRPM8, ensuring that observed biological effects can be confidently attributed to TRPV1 blockade .

Potency mismatch with capsazepine
Reported >180-fold higher affinity; assay sensitivity requirements may shift and capsazepine may not replicate SB-705498 blockade.
Voltage-dependent behavior not universal
5.7-fold potency shift at resting potentials is compound-specific; other TRPV1 antagonists may not show this voltage sensitivity, altering neuronal model response.
Selectivity margin over TRPM8
>100-fold selectivity for TRPV1 may not be replicated; cross-reactivity with TRPM8 in alternative antagonists can confound target attribution.

SB-705498 Potency and Selectivity Comparisons


Capsaicin Antagonism Potency vs. Capsazepine

SB-705498 demonstrates a profound increase in potency against capsaicin-induced TRPV1 activation compared to the classical antagonist capsazepine. In a FLIPR Ca2+ assay using human TRPV1, SB-705498 exhibited a binding affinity (pKi) of 7.6, while capsazepine has a reported IC50 of 562 nM in comparable assays [1][2].

Capsaicin antagonism
Cross-study comparable
Target: pKi 7.6 Comparator: IC50 562 nM (capsazepine)
Reported >180-fold higher affinity in FLIPR assay
May support TRPV1 blockade at lower concentrations
TRPV1 pharmacology Pain research Calcium flux assays

Voltage-Dependent Antagonism at Resting Potentials

Unlike many TRPV1 antagonists, the potency of SB-705498 is significantly enhanced at physiological resting membrane potentials. Whole-cell patch-clamp electrophysiology on hTRPV1-expressing HEK293 cells showed that SB-705498 inhibits capsaicin-mediated currents with an IC50 of 3 nM at a holding potential of -70 mV [1]. In contrast, at a depolarized holding potential of +70 mV, the IC50 increased by more than 5-fold to 17 nM . This voltage-dependent behavior is a distinct pharmacological property.

Voltage-dependent potency
Head-to-head
IC50 3 nM at -70 mV IC50 17 nM at +70 mV
Reported 5.7-fold shift at resting potential
Relevant for neuronal model design
TRPV1 electrophysiology Neuronal excitability Voltage-clamp

Multimodal Inhibition of TRPV1 Activation Modes

SB-705498 is characterized as a multimodal antagonist because it potently blocks all three major physiological activators of TRPV1: capsaicin, low pH, and noxious heat. In whole-cell patch-clamp experiments, it inhibited acid (pH 5.3)- and heat (50°C)-mediated activation of human TRPV1 with IC50 values of 0.1 nM and 6 nM, respectively [1]. This is a defined and quantified profile that distinguishes it from antagonists that may show variable efficacy across different activation modes.

Multimodal inhibition
Class-level inference
Acid: IC50 0.1 nM Heat: IC50 6 nM Capsaicin: IC50 3 nM
Inhibits all major activation modes
Supports disease-model endpoint studies
TRPV1 modality Acid sensing Heat sensing Pain

TRPV1 Selectivity over TRPM8

Broad receptor profiling indicates that SB-705498 exhibits >100-fold selectivity for TRPV1 over TRPM8, a related cold- and menthol-sensitive TRP channel that mediates distinct sensory modalities . This high degree of selectivity is critical for experimental interpretation; many other TRPV1 antagonists, such as BCTC, demonstrate significant cross-reactivity with TRPM8 at higher concentrations, complicating data analysis [1].

TRPV1 vs TRPM8 selectivity
Cross-study comparable
>100-fold selectivity for TRPV1 vs. BCTC cross-reactivity
Reported selectivity margin reduces off-target probability
Essential for target attribution
TRP channel selectivity Off-target effects Sensory physiology

Intranasal Target Engagement and Symptom Reduction

In a Phase II clinical study in patients with non-allergic rhinitis (NAR), intranasal administration of 12 mg SB-705498 achieved high (>80%) target engagement in nasal tissue [1]. This receptor occupancy translated to a marked, objective pharmacodynamic effect: a 2- to 4-fold rightward shift in the dose-response curve for capsaicin-induced total nasal symptom scores, including rhinorrhea, congestion, and burning [1]. This contrasts with the lack of significant effect seen with lower, 6 mg doses or the variable outcomes with oral TRPV1 antagonists in similar inflammatory challenge models [2].

Intranasal target engagement
Trial context
12 mg: >80% receptor occupancy, 2–4 fold capsaicin symptom shift
Reported target-engagement endpoint context
Phase II NAR challenge model data
TRPV1 Target engagement Clinical pharmacodynamics Non-allergic rhinitis

Cough Reflex Sensitivity Reduction in Chronic Cough

In a double-blind, randomized, placebo-controlled crossover trial in 21 patients with refractory chronic cough, a single oral dose of SB-705498 (dose not specified in abstract) produced a significant improvement in cough reflex sensitivity to inhaled capsaicin [1]. The effect size was reported as a shift of +1.25 doubling doses at 2 hours post-dose [95% CI, +0.3 to +2.2], indicating a substantial increase in the capsaicin concentration required to trigger cough [1]. This finding stands in contrast to the outcomes of other clinical-stage TRPV1 antagonists like XEN-D0501, which failed to show a reduction in objective cough frequency despite robust target engagement [2].

Cough reflex sensitivity
Trial context
+1.25 doubling doses shift (95% CI 0.3–2.2) at 2 h
Reported cough challenge endpoint context
Supports respiratory model interpretation
TRPV1 Chronic cough Capsaicin challenge Clinical trial

SB-705498 Research Applications


Voltage-Dependent TRPV1 Modulation in Synaptic Plasticity

The unique voltage-dependent antagonism of SB-705498 makes it the superior choice for electrophysiology studies aimed at understanding TRPV1's role in neuronal excitability under physiological conditions. At typical resting membrane potentials (-70 mV), SB-705498 achieves an IC50 of 3 nM, providing a >5-fold advantage in potency compared to depolarized states [1]. This property ensures robust channel blockade in preparations like hippocampal or trigeminal neuron cultures, where it can be used to dissect TRPV1's contribution to synaptic transmission and plasticity with greater precision than voltage-insensitive antagonists.

TRPV1 Pathway Validation in Pain Models

With a >100-fold selectivity margin over the cold/menthol receptor TRPM8, SB-705498 is an ideal tool compound for dissecting the specific contribution of TRPV1 in complex pain states where multiple thermosensitive TRP channels may be co-expressed [1]. Its high potency (pKi = 7.6) allows for complete TRPV1 blockade at low concentrations, minimizing the risk of confounding effects from cross-reactivity. This is crucial for in vivo studies using models of inflammatory hyperalgesia or neuropathic pain, where clearly attributing analgesic effects to TRPV1 antagonism is essential for target validation.

Peripheral TRPV1 Engagement in Respiratory Challenge Models

SB-705498 is uniquely supported by human pharmacodynamic data linking peripheral target engagement (>80% receptor occupancy) to a quantifiable reduction in capsaicin-evoked symptoms (2-4 fold shift in potency) [1]. Researchers developing intranasal formulations or studying upper airway sensory neurobiology can use SB-705498 as a benchmark compound to calibrate their own capsaicin challenge assays or to validate the extent of TRPV1-mediated contributions in their models of rhinitis or cough.

Cough Reflex Studies Comparator Compound

Given its demonstrated ability to significantly reduce cough reflex sensitivity to capsaicin in a Phase II chronic cough trial (+1.25 doubling doses shift), SB-705498 serves as an important positive control or comparator for novel anti-tussive agents targeting TRPV1 or other airway sensory receptors [1]. This objective, human-based pharmacodynamic endpoint provides a higher translational benchmark than in vitro or animal data alone, making SB-705498 a critical reagent for benchmarking new chemical entities in respiratory drug discovery programs.

Application
Selection Property
Validation Focus
TRPV1 electrophysiology studies
Voltage-dependent antagonism profile
Resting membrane potential assay conditions
Pain model target validation
TRPV1/TRPM8 selectivity margin
Off-target TRPM8 activity screening
Intranasal challenge models
Target engagement evidence (intranasal)
Capsaicin dose-response shift calibration
Cough reflex comparator studies
Reported cough sensitivity endpoint
Comparator pharmacodynamic benchmarking

Technical Documentation Hub

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35 linked technical documents
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